(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
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Overview
Description
(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
Mechanism of Action
Target of Action
Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s plausible that this compound may also interact with similar targets.
Mode of Action
Piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Piperazine-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . Therefore, it’s plausible that this compound may also affect similar pathways.
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine-based compounds have been successfully used in the field of catalysis and metal organic frameworks (mofs) . Therefore, it’s plausible that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography techniques or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate: A similar compound without the (S)-stereochemistry.
Methoxymethyl piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
Uniqueness
(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
tert-butyl (3S)-3-(methoxymethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWNCXOPXVECA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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